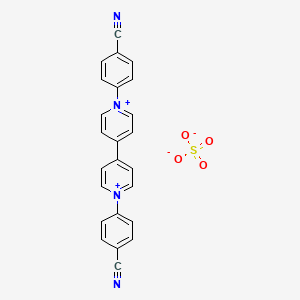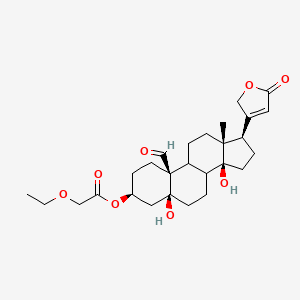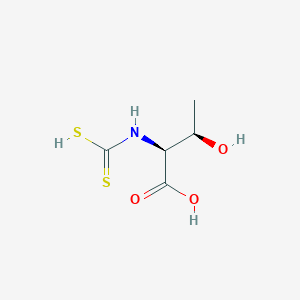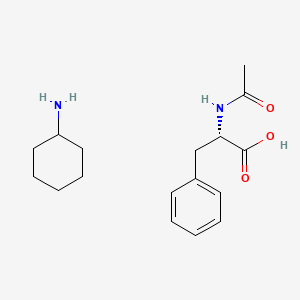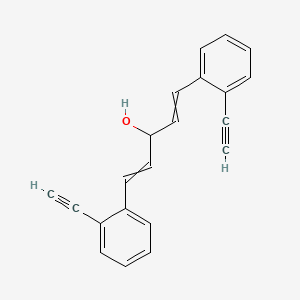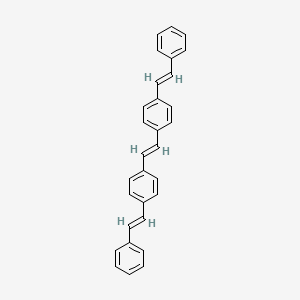
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is an organic compound characterized by its unique structure, which includes two styryl groups attached to a central ethylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene typically involves the reaction of p-bromostyrene with a suitable ethylene derivative under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which facilitates the formation of the desired product through the coupling of the styryl groups with the ethylene moiety.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Nitro and bromo derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. In materials science, its electronic properties are harnessed to improve the performance of electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylethylene: Similar structure but lacks the styryl groups.
1,2-Bis(p-methylphenyl)ethylene: Contains methyl groups instead of styryl groups.
1,2-Bis(p-chlorophenyl)ethylene: Contains chlorine atoms instead of styryl groups.
Uniqueness
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene is unique due to the presence of the styryl groups, which impart distinct electronic and structural properties. These properties make it particularly valuable in the development of advanced materials for electronic applications.
Propiedades
Fórmula molecular |
C30H24 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[(E)-2-phenylethenyl]-4-[(E)-2-[4-[(E)-2-phenylethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-24H/b13-11+,14-12+,24-23+ |
Clave InChI |
DXQFGTYOUGMXMH-DMZHBPNSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


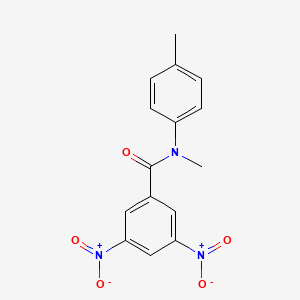
silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
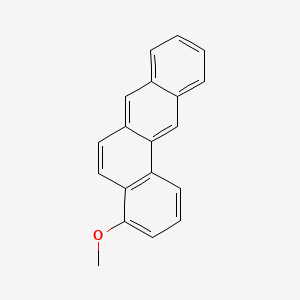
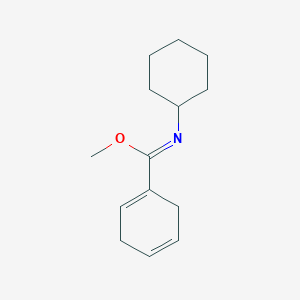
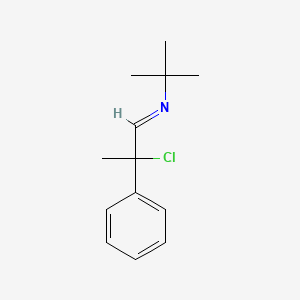
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

